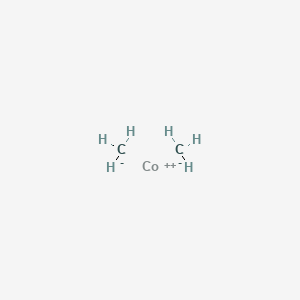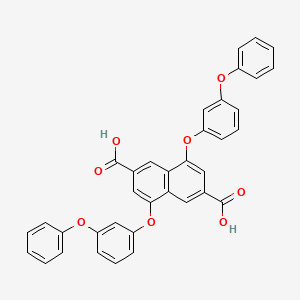
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- is an organic compound that belongs to the class of cyclopentadienones This compound is characterized by the presence of four propyl groups attached to the cyclopentadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- can be achieved through several synthetic routes. One common method involves the reaction of cyclopentadienone with propyl-substituted reagents under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- involves large-scale chemical processes. These processes often utilize advanced techniques such as continuous flow reactors and high-throughput screening to optimize yield and purity. The industrial production methods are designed to be cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The propyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- can yield ketones or aldehydes, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in coordination complexes. It can also participate in various chemical reactions, influencing the reactivity and stability of other molecules. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
2,4-Cyclopentadien-1-one, 2,3,4,5-tetraphenyl-: This compound has phenyl groups instead of propyl groups, leading to different chemical properties and applications.
2,4-Cyclopentadien-1-one, 2,3,4,5-tetramethyl-:
Uniqueness
2,4-Cyclopentadien-1-one, 2,3,4,5-tetrapropyl- is unique due to the presence of propyl groups, which influence its chemical behavior and potential applications. The propyl groups provide specific steric and electronic effects, making this compound valuable for certain synthetic and industrial processes.
Properties
CAS No. |
105430-58-8 |
|---|---|
Molecular Formula |
C17H28O |
Molecular Weight |
248.4 g/mol |
IUPAC Name |
2,3,4,5-tetrapropylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/C17H28O/c1-5-9-13-14(10-6-2)16(12-8-4)17(18)15(13)11-7-3/h5-12H2,1-4H3 |
InChI Key |
UREAXPPWHXVKLN-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=O)C(=C1CCC)CCC)CCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis(2,4,6-trimethylphenyl)[(2,4,6-trimethylphenyl)ethynyl]borane](/img/structure/B14323735.png)




![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
![1-[2-(2-Butoxyethoxy)ethoxy]decane](/img/structure/B14323787.png)


![1-[(4-Bromophenyl)methyl]-3-cyanoquinolin-1-ium bromide](/img/structure/B14323796.png)
![2-[(4-Bromophenyl)methyl]-5-nitro-1,3-benzoxazole](/img/structure/B14323801.png)

